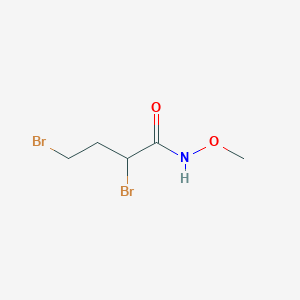
N-methoxy-2,4-dibromobutyric acid amide
Descripción
N-Methoxy-2,4-dibromobutyric acid amide is a brominated aliphatic amide characterized by a methoxy (-OCH₃) group attached to the nitrogen atom and bromine substituents at the 2- and 4-positions of the butyric acid backbone.
Propiedades
Fórmula molecular |
C5H9Br2NO2 |
|---|---|
Peso molecular |
274.94 g/mol |
Nombre IUPAC |
2,4-dibromo-N-methoxybutanamide |
InChI |
InChI=1S/C5H9Br2NO2/c1-10-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9) |
Clave InChI |
DKKBXCWWCINKIW-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)C(CCBr)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Brominated Amides
4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine () :
This compound contains a bromine atom on the central benzene ring and methoxy groups on the terminal phenyl rings. The bromine increases molecular weight (MW = 428.2 g/mol) and affects conjugation in the N-C-N skeleton. Compared to N-methoxy-2,4-dibromobutyric acid amide, the aromaticity of the benzamidine structure results in higher thermal stability and distinct electronic delocalization .- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): This brominated pyrimidine derivative exhibits a MW of 489.32 g/mol. Unlike the aliphatic backbone of the target compound, its aromatic system may confer stronger π-π stacking and UV absorption properties .
Methoxy-Substituted Amides
- The methoxy group stabilizes the conjugate base via resonance. In contrast, the target compound’s bromine substituents would likely reduce acidity compared to nitro groups but increase lipophilicity .
- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): This benzamide derivative has two methoxy groups and a nitro substituent. Its synthesis via acyl chloride activation (77% yield) mirrors common amide preparation methods .
pH-Sensitive Amides
- Maleic Acid Amide Derivatives (): These compounds degrade under acidic conditions due to cleavable amide bonds.
Pharmacologically Active Amides
- Carprofen Derivatives () :
Carpro-AM6 (MW = 377.6 g/mol) inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ < 1 µM. The target compound’s bromine substituents might similarly enhance binding to hydrophobic enzyme pockets, though its aliphatic chain could reduce rigidity compared to aromatic carprofen analogs .
Research Implications and Limitations
The absence of direct experimental data for this compound necessitates reliance on structural analogs. Future studies should prioritize synthesizing this compound to evaluate its pKa, solubility, and biological activity. Comparisons with ’s pH-sensitive amides and ’s dual FAAH/COX inhibitors could guide therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


